molecular formula C8H6LiN3O2 B13468003 Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate

Katalognummer: B13468003
Molekulargewicht: 183.1 g/mol
InChI-Schlüssel: LYDXSOHRSWQSFO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a lithium ion coordinated to a 2-methylimidazo[1,2-a]pyrazine-6-carboxylate moiety, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or water and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyrazine derivatives may involve large-scale multicomponent reactions, which are advantageous due to their high atom economy and operational simplicity. These methods often utilize readily available starting materials and environmentally benign solvents to ensure cost-effectiveness and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is often mediated through the binding of the compound to the active site of the target enzyme, thereby blocking its function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is unique due to its lithium coordination, which imparts distinct chemical properties and enhances its biological activity. This coordination can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C8H6LiN3O2

Molekulargewicht

183.1 g/mol

IUPAC-Name

lithium;2-methylimidazo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C8H7N3O2.Li/c1-5-3-11-4-6(8(12)13)9-2-7(11)10-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1

InChI-Schlüssel

LYDXSOHRSWQSFO-UHFFFAOYSA-M

Kanonische SMILES

[Li+].CC1=CN2C=C(N=CC2=N1)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.